1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound with a complex structure It features a pyrimidine-2,4-dione core attached to a modified oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common approach includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the azidomethyl group: This is achieved through nucleophilic substitution reactions, where an azide ion replaces a leaving group on the oxolane ring.
Attachment of the pyrimidine-2,4-dione core: This step involves coupling the modified oxolane ring with a pyrimidine-2,4-dione derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under suitable conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, making it useful for bioconjugation. The fluorine atom can enhance the compound’s stability and bioavailability. The pyrimidine-2,4-dione core can interact with nucleic acids and proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide
Uniqueness
1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of the azidomethyl and fluorine groups, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C9H10FN5O4 |
---|---|
Molecular Weight |
271.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-6-7(17)4(3-12-14-11)19-8(6)15-2-1-5(16)13-9(15)18/h1-2,4,6-8,17H,3H2,(H,13,16,18)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
IKZBULOUWHBODB-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CN=[N+]=[N-])O)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)F |
Origin of Product |
United States |
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